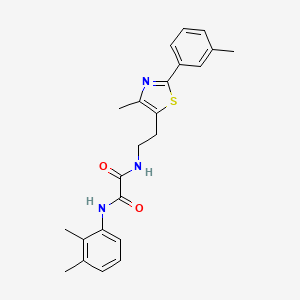

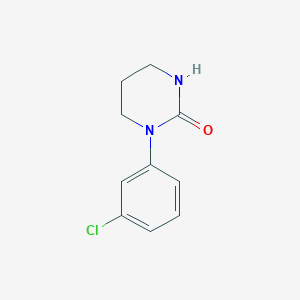

![molecular formula C29H27ClN6O6S2 B2562692 ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-24-3](/img/structure/B2562692.png)

ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether group .

Synthesis Analysis

Esters can be formed through a reaction known as esterification. In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis

The structure of esters includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, literally “splitting with water,” is a common reaction for esters, and it is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their structure. They are often responsible for the characteristic fragrances of fruits and flowers .Wissenschaftliche Forschungsanwendungen

Synthesis and Dye Applications

Compounds with a thiophene base, such as ethyl 2-aminothiophene derivatives, have been synthesized for application as disperse dyes. These derivatives demonstrate good coloration and fastness properties on polyester, highlighting their utility in textile dyeing processes (Sabnis & Rangnekar, 1989).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzo[b]thiophen have been explored for their potential biological activities. For example, pharmacological studies have been conducted on various substituted amines and thiouronium salts of ethyl benzo[b]thiophen carboxylate to assess their potential therapeutic applications (Chapman et al., 1971).

Antibacterial and Antifungal Agents

New quinazoline derivatives, structurally related to thiophene-based compounds, have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential of thiophene derivatives in developing new antimicrobial agents (Desai et al., 2007).

Wirkmechanismus

The mechanism of action of an ester depends on its specific structure and the environment in which it is present. For example, in acidic hydrolysis, water splits the ester bond. The H of water joins to the oxygen atom in the OR part of the original ester, and the OH of water joins to the carbonyl carbon atom .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27ClN6O6S2/c1-3-42-28(39)25-20-8-5-9-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-7-4-6-18(30)13-19)14-31-26(38)17-11-10-16(2)21(12-17)36(40)41/h4,6-7,10-13H,3,5,8-9,14-15H2,1-2H3,(H,31,38)(H,32,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMVLBTQREZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

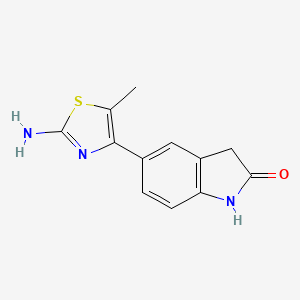

![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

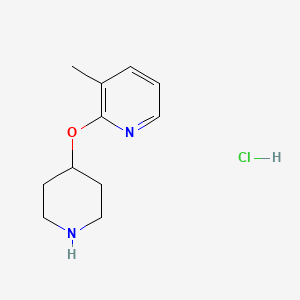

![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)

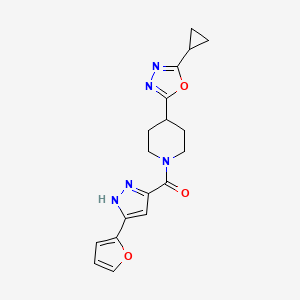

![(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2562615.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)

![4-[3-(4-Chlorophenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2562618.png)

![1-[1-(Oxolan-3-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2562625.png)

![2-Chloro-N-[4-(1,4-dimethyl-2,5-dioxoimidazolidin-4-yl)phenyl]propanamide](/img/structure/B2562630.png)

![7-Chloro-1-(3-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562631.png)